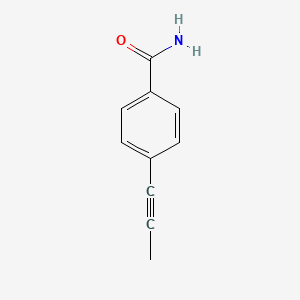

4-(Prop-1-yn-1-yl)benzamide

Description

Structure

3D Structure

Properties

CAS No. |

474661-31-9 |

|---|---|

Molecular Formula |

C10H9NO |

Molecular Weight |

159.18 g/mol |

IUPAC Name |

4-prop-1-ynylbenzamide |

InChI |

InChI=1S/C10H9NO/c1-2-3-8-4-6-9(7-5-8)10(11)12/h4-7H,1H3,(H2,11,12) |

InChI Key |

UNIQWZSUTRFPBE-UHFFFAOYSA-N |

Canonical SMILES |

CC#CC1=CC=C(C=C1)C(=O)N |

Origin of Product |

United States |

Chemical Transformations and Reactivity Profiles of 4 Prop 1 Yn 1 Yl Benzamide

Reactions Involving the Prop-1-yn-1-yl Moiety of 4-(Prop-1-yn-1-yl)benzamide

The terminal alkyne group is a highly versatile functional group, participating in numerous addition and coupling reactions.

Cycloaddition Reactions of the Alkyne (e.g., Click Chemistry, [2+2+1] cyclotrimerization, [4+1] annulation)

The terminal alkyne of this compound is an excellent substrate for various cycloaddition reactions, enabling the construction of complex cyclic systems.

Click Chemistry: The most prominent example of a cycloaddition involving terminal alkynes is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orgalliedacademies.orgbachem.com This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles under mild, often aqueous, conditions. organic-chemistry.org The resulting triazole ring is chemically stable and can act as a rigid linker or a surrogate for a peptide bond in more complex molecular architectures. bachem.comnih.gov While specific studies detailing the CuAAC reaction on this compound are not prevalent, its structural analogue, N-(prop-2-yn-1-yl)benzamide, readily undergoes such transformations, indicating the high reactivity of the terminal alkyne. tcichemicals.com The reaction is characterized by its high yield, broad scope, and the formation of inoffensive by-products. alliedacademies.orgbachem.com

[2+2+1] Cyclotrimerization: While [2+2+2] cyclotrimerization of alkynes is a well-established method for synthesizing substituted benzenes, related cycloadditions like [2+2+1] and [1+1+1] cyclotrimerizations offer pathways to five-membered rings and cyclopropanes, respectively. nih.gov These reactions are typically mediated by transition metals and demonstrate high atom economy.

[4+1] Annulation: This type of reaction allows for the construction of five-membered rings by combining a four-atom component with a one-atom synthon. nih.gov In reactions involving alkyne-containing molecules, transition metal catalysis, such as cobalt-catalyzed processes, can facilitate the annulation. For instance, benzamides can react with cyclopropenes (acting as one-carbon synthons) via C-H activation and ring-opening to form chiral isoindolinones. nih.gov Similarly, rhodium(II) or copper(I) can catalyze the [4+1] annulation of thioamides with carbenoid precursors to yield highly substituted dihydrothiophenes. rsc.org The alkyne moiety in this compound could potentially participate in related annulation strategies to build diverse heterocyclic frameworks.

Table 1: Overview of Cycloaddition Reactions

| Reaction Type | Key Features | Typical Products | Catalyst/Conditions |

|---|---|---|---|

| Click Chemistry (CuAAC) | High yield, high regioselectivity, mild conditions. organic-chemistry.orgalliedacademies.org | 1,4-Disubstituted 1,2,3-triazoles. organic-chemistry.org | Cu(I) salts, often in aqueous or biomass-derived solvents. beilstein-journals.org |

| [2+2+1] Cyclotrimerization | Atom-economical formation of five-membered rings. | Substituted cyclopentadienes or related heterocycles. | Transition metal complexes (e.g., Rh, Co, Fe). |

| [4+1] Annulation | Construction of five-membered rings from a 4-atom and 1-atom component. organic-chemistry.orgresearchgate.net | Chiral isoindolinones, dihydrothiophenes. nih.govrsc.org | Transition metal catalysts (e.g., Co(III), Rh(II), Cu(I)). nih.govrsc.org |

Hydration, Hydroamination, and Hydrohalogenation of the Alkyne Triple Bond

The triple bond of the propargyl group is susceptible to addition reactions that install new functional groups.

Hydration: The addition of water across the alkyne triple bond, typically catalyzed by mercury(II) or other transition metal salts, follows Markovnikov's rule to yield an enol intermediate, which rapidly tautomerizes to the more stable ketone. For this compound, this reaction would produce 4-(2-oxopropyl)benzamide.

Hydroamination: The addition of an N-H bond across the alkyne is a highly atom-economical method for synthesizing nitrogen-containing compounds like enamines and imines. frontiersin.org These reactions can be catalyzed by various metals, including gold, copper, and lanthanides. frontiersin.orgnih.govnorthwestern.edu For instance, gold(I) complexes effectively catalyze the intermolecular hydroamination of terminal alkynes with arylamines to yield Markovnikov imine products. frontiersin.org Intramolecular hydroamination of related N-(prop-2-yn-1-yl)benzamide derivatives, catalyzed by gold(I) complexes, leads to cycloisomerization, forming five- or six-membered heterocyclic rings. researchgate.net

Hydrohalogenation: The addition of hydrogen halides (HX) to the terminal alkyne of this compound would proceed via Markovnikov addition, placing the halogen atom at the more substituted carbon (C2) of the original triple bond to form a vinyl halide. A second addition of HX can occur to yield a geminal dihalide.

Transition Metal-Mediated Functionalizations of the Alkyne

Transition metal catalysis enables a vast range of transformations for terminal alkynes. A key example is the palladium-catalyzed hydroarylation of N-propargyl benzamides with boronic acids. This reaction provides a direct, one-pot route to N-allylbenzamides, which are versatile synthetic intermediates. acs.org The process is initiated by the coordination of the alkyne to the Pd(II) center, followed by transmetalation with the boronic acid and subsequent insertion and protonolysis steps to yield the hydroarylated product. acs.org

Table 2: Palladium-Catalyzed Hydroarylation of N-Propargyl Benzamides

| Reactants | Catalyst System | Product Type | Reference |

|---|---|---|---|

| N-propargyl benzamide (B126), Boronic acid | PdCl2(PPh3)2, KOAc | N-allylbenzamide | acs.org |

Reactions Involving the Benzamide Moiety of this compound

The benzamide group offers two primary sites for reactivity: the amide nitrogen and the aromatic C-H bonds.

N-Functionalization and Derivatization of the Amide Nitrogen

The amide nitrogen of the benzamide moiety can undergo various functionalization reactions. While the N-H bond of a primary amide is generally less reactive than that of an amine, it can be deprotonated with a strong base to form an amidate anion, which can then be alkylated or acylated. Furthermore, directed synthesis can produce a variety of N-substituted benzamide derivatives. researchgate.net For example, studies on related structures have shown that the amide nitrogen can be part of more complex functionalities, as seen in the design of 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides as microRNA-21 inhibitors. nih.gov Additionally, one-step strategies have been developed to convert benzamides into N-formanilide derivatives using oxalic acid as a hydride source, proceeding through a Curtius rearrangement of a benzyl (B1604629) azide (B81097) intermediate. rsc.org

Directed C-H Activation on the Aromatic Ring

The amide group is a powerful directing group in transition metal-catalyzed C-H activation. researchgate.net It can chelate to a metal center, directing the functionalization to the ortho C-H bonds of the aromatic ring with high regioselectivity. This strategy avoids the need for pre-functionalized starting materials. For instance, cobalt-catalyzed C-H activation/annulation of benzamides with alkynes is a well-established method for synthesizing isoquinolinones. nih.gov Similarly, palladium catalysis can be used for ortho-selective C-H fluorination of benzylamines protected with an oxalyl amide directing group. The amide functionality in this compound can thus be exploited to install a wide range of substituents at the C3 and C5 positions of the benzene (B151609) ring. rsc.org

Table 3: Directed C-H Activation of Benzamides

| Reaction Type | Directing Group | Catalyst | Position Functionalized | Product Type | Reference |

|---|---|---|---|---|---|

| C-H Activation/Annulation | Amide | Co(acac)2·2H2O | ortho | Isoquinolinones | nih.gov |

| Sequential C-H Functionalization | N-tosyl-amide | Not specified | ortho and meta | Polyfunctionalized arenes | rsc.org |

Chemo- and Regioselectivity in the Reactions of this compound

The reactivity of this compound is governed by the interplay of its two primary functional groups: the internal alkyne and the benzamide moiety. This structural arrangement presents interesting questions of chemoselectivity (which functional group reacts) and regioselectivity (where a reaction occurs on a specific functional group). While specific experimental studies on the chemo- and regioselectivity of this compound are not extensively documented in publicly available literature, we can infer its reactivity profile based on the electronic properties of the molecule and known reactions of similar compounds.

The 4-benzamide group is generally considered to be an electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution but activates it towards nucleophilic aromatic substitution. More importantly for the reactivity of the alkyne, this group exerts a deactivating effect on the triple bond through resonance and inductive effects. This electronic influence is key to predicting the regioselectivity of additions across the alkyne. The internal nature of the alkyne, being substituted with a methyl group and the benzoyl group, also sterically influences the approach of reagents.

A significant area of investigation for molecules containing alkyne functionalities is their participation in cycloaddition reactions. For instance, the Huisgen 1,3-dipolar cycloaddition of azides to alkynes to form triazoles is a cornerstone of click chemistry. wikipedia.orgnih.gov In the case of this compound, a terminal alkyne is typically required for the highly regioselective copper-catalyzed version of this reaction (CuAAC), which almost exclusively yields the 1,4-disubstituted triazole. wikipedia.orgchemeurope.com The thermal Huisgen cycloaddition with an internal alkyne like that in this compound would be expected to be less facile and would likely lead to a mixture of regioisomers.

Another important class of reactions is the Diels-Alder reaction, a [4+2] cycloaddition. rsc.orgmdpi.com While simple alkynes are not highly reactive dienophiles, their reactivity can be enhanced by electron-withdrawing substituents. The 4-benzamide group on the phenyl ring of this compound would electronically influence the alkyne, potentially allowing it to participate as a dienophile in Diels-Alder reactions, though likely requiring forcing conditions.

Metal-catalyzed reactions, such as the Sonogashira coupling, are fundamental in the synthesis of and from alkynes. organic-chemistry.orgwikipedia.org The Sonogashira reaction typically couples a terminal alkyne with an aryl or vinyl halide. wikipedia.org Therefore, this compound itself would not be a direct substrate for the standard Sonogashira coupling, but its synthesis could be envisioned via a Sonogashira coupling of a 4-halobenzamide with propyne (B1212725). researchgate.netresearchgate.net

The chemoselectivity of reactions involving this compound would depend on the reagents and conditions employed. For instance, reactions targeting the alkyne, such as catalytic hydrogenation, would likely proceed without affecting the benzamide group under standard conditions. Conversely, reactions involving strong acids or bases at high temperatures could potentially lead to hydrolysis of the amide.

To illustrate the potential regioselectivity in a hypothetical reaction, consider the electrophilic addition of an acid like HBr across the alkyne. The regiochemical outcome would be dictated by the relative stability of the resulting carbocationic intermediates. The phenyl ring, even with an electron-withdrawing benzamide substituent, is generally better at stabilizing a positive charge at the adjacent carbon (benzylic position) compared to a methyl group. This would suggest a preference for the formation of a vinyl cation at the carbon atom attached to the phenyl ring.

Below are interactive data tables summarizing the expected chemo- and regioselectivity for hypothetical reactions of this compound based on established chemical principles.

Table 1: Predicted Regioselectivity in Hypothetical Cycloaddition Reactions of this compound

| Reaction Type | Reagent | Catalyst | Predicted Major Regioisomer | Predicted Minor Regioisomer |

| Thermal 1,3-Dipolar Cycloaddition | Phenyl Azide | Heat | 1-Phenyl-4-(4-carbamoylphenyl)-5-methyl-1H-1,2,3-triazole | 1-Phenyl-5-(4-carbamoylphenyl)-4-methyl-1H-1,2,3-triazole |

| Diels-Alder [4+2] Cycloaddition | Cyclopentadiene | Heat | Adduct with carbonyl group proximal to the diene bridge | Adduct with carbonyl group distal to the diene bridge |

Table 2: Predicted Chemoselectivity in Hypothetical Reactions of this compound

| Reagent(s) | Conditions | Expected Reactive Site | Expected Product Type |

| H₂, Pd/C | Room Temperature, 1 atm | Alkyne | 4-(Propyl)benzamide |

| 1. O₃, 2. Zn/H₂O | Low Temperature | Alkyne | 4-Carbamoylbenzoic acid and Acetic acid |

| LiAlH₄, then H₂O | Reflux in THF | Amide and Alkyne | (4-(Prop-1-yn-1-yl)phenyl)methanamine |

| Br₂ in CCl₄ | Room Temperature | Alkyne | Dibromoalkene derivative |

It is important to reiterate that the information presented here is based on established principles of chemical reactivity and analogy to similar structures. Definitive chemo- and regioselectivity for reactions of this compound would require dedicated experimental investigation.

Mechanistic Investigations into the Chemical Behavior of 4 Prop 1 Yn 1 Yl Benzamide

Elucidation of Reaction Pathways for Aryl Propynyl (B12738560) Benzamide (B126) Transformations

The transformations of aryl propynyl benzamides can proceed through several distinct reaction pathways, largely dictated by the reaction conditions and the nature of the reagents employed. The presence of the benzamide and the propargyl group allows for reactions targeting either functionality or involving both.

Common transformations of the amide group include hydrolysis, reduction, and rearrangement reactions. Acid- or base-catalyzed hydrolysis of the amide bond is a fundamental reaction pathway, leading to the formation of 4-(prop-1-yn-1-yl)benzoic acid and ammonia or a corresponding amine. The mechanism of this transformation typically involves the nucleophilic attack of water or a hydroxide ion on the carbonyl carbon of the amide.

The alkyne moiety, on the other hand, is susceptible to a range of reactions, including hydration, hydrogenation, and various coupling reactions. For instance, the hydration of the terminal alkyne under acidic conditions, often catalyzed by mercury salts, would proceed via a vinyl cation intermediate to yield a methyl ketone. Alternatively, hydrogenation of the alkyne can lead to the corresponding alkene or alkane, depending on the catalyst and reaction conditions.

More complex transformations involving both functional groups can also be envisioned. For example, intramolecular cyclization reactions could be induced under appropriate conditions, potentially leading to the formation of heterocyclic systems. The specific regioselectivity and stereoselectivity of these reactions are key aspects that mechanistic studies aim to elucidate.

A summary of potential reaction pathways is presented in the table below.

| Reaction Type | Reagents/Conditions | Expected Product(s) |

| Amide Hydrolysis | H₃O⁺ or OH⁻, heat | 4-(prop-1-yn-1-yl)benzoic acid, NH₃/Amine |

| Alkyne Hydration | H₂SO₄, HgSO₄, H₂O | 4-(1-oxopropan-2-yl)benzamide |

| Alkyne Hydrogenation | H₂, Pd/C | 4-propylbenzamide or 4-(prop-1-en-1-yl)benzamide |

| Sonogashira Coupling | Pd catalyst, Cu catalyst, base | Substituted alkyne derivative |

| Cyclization | Transition metal catalyst or strong acid | Heterocyclic compounds |

Identification and Characterization of Reaction Intermediates

The identification and characterization of transient intermediates are crucial for a complete understanding of a reaction mechanism. In the reactions of 4-(prop-1-yn-1-yl)benzamide and its analogues, various intermediates can be postulated and, in some cases, detected spectroscopically or trapped chemically.

In the context of amide hydrolysis, a tetrahedral intermediate is formed following the nucleophilic attack on the carbonyl carbon. While generally unstable and short-lived, the existence of such intermediates is well-established in the study of acyl transfer reactions.

For reactions involving the alkyne group, the nature of the intermediates is highly dependent on the specific transformation. In the case of hydration, a vinyl cation or a mercury-bridged intermediate may be formed. In transition metal-catalyzed reactions, such as palladium-catalyzed coupling reactions, a variety of organometallic intermediates are involved, including oxidative addition complexes, π-alkyne complexes, and vinylidene complexes.

The direct observation of these intermediates is often challenging due to their low concentration and high reactivity. Spectroscopic techniques such as NMR, IR, and mass spectrometry, sometimes performed at low temperatures to slow down the reaction, can provide evidence for their existence.

| Reaction Pathway | Postulated Intermediate | Method of Characterization |

| Amide Hydrolysis | Tetrahedral Intermediate | Isotopic labeling studies, computational modeling |

| Alkyne Hydration | Vinyl Cation / Mercurinium Ion | Trapping experiments, NMR spectroscopy |

| Sonogashira Coupling | Pd(0)-alkyne π-complex, alkynylpalladium(II) complex | In situ NMR and IR spectroscopy, X-ray crystallography of stable analogues |

Kinetic and Thermodynamic Analysis of Reactions Involving this compound Analogues

Kinetic and thermodynamic studies provide quantitative insights into reaction rates, equilibria, and the energy changes that occur during a chemical transformation. For reactions involving this compound analogues, such analyses are essential for optimizing reaction conditions and understanding the factors that control the reaction outcome.

Kinetic studies involve measuring the rate of a reaction as a function of reactant concentrations, temperature, and other variables. This allows for the determination of the rate law, rate constants, and activation parameters (activation energy, enthalpy, and entropy of activation). For example, a kinetic study of the hydrolysis of a series of substituted benzamides can reveal the electronic effects of the substituents on the reaction rate.

Thermodynamic analysis focuses on the energy differences between reactants, products, and intermediates. By determining the Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS) for a reaction, one can predict the position of the equilibrium and the spontaneity of the reaction.

| Parameter | Definition | Significance |

| Rate Constant (k) | A proportionality constant in the rate law of a chemical reaction. | Quantifies the rate of a reaction. |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | Determines the temperature dependence of the reaction rate. |

| Enthalpy of Reaction (ΔH) | The heat absorbed or released during a reaction at constant pressure. | Indicates whether a reaction is exothermic or endothermic. |

| Entropy of Reaction (ΔS) | The change in the degree of disorder of a system during a reaction. | Contributes to the spontaneity of a reaction. |

| Gibbs Free Energy (ΔG) | The energy available to do useful work during a reaction at constant temperature and pressure. | Determines the spontaneity and equilibrium position of a reaction. |

Applications of 4 Prop 1 Yn 1 Yl Benzamide in Advanced Materials and Supramolecular Chemistry

Role of 4-(Prop-1-yn-1-yl)benzamide as a Building Block in Polymer Chemistry

The benzamide (B126) moiety is a well-established component of high-performance aromatic polyamides, prized for their thermal stability and mechanical strength. The compound this compound can be envisioned as a valuable monomer in the synthesis of advanced polymers. Its incorporation into a polymer backbone could proceed through standard polycondensation reactions involving the amide group or the aromatic ring.

One of the most promising aspects of using this compound in polymer chemistry is the potential for post-polymerization modification. The pendant prop-1-yn-1-yl group serves as a versatile handle for a variety of chemical transformations. For instance, it can readily participate in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the straightforward introduction of a wide range of functionalities onto the polymer chain under mild conditions. This enables the tailoring of polymer properties, such as solubility, thermal behavior, and chemical resistance, for specific applications.

Moreover, the synthesis of copolybenzamides with controlled molecular weights and narrow molecular weight distributions has been achieved through methods like chain-growth condensation polymerization (CGCP). nih.govmdpi.com By analogy, this compound could be employed as a comonomer in such polymerizations, leading to well-defined copolymers with pendant alkyne groups. These functionalized polymers could find use in applications ranging from advanced coatings and membranes to materials for biomedical devices.

Table 1: Potential Polymerization Strategies for this compound

| Polymerization Method | Potential Role of this compound | Resulting Polymer Architecture | Potential Applications |

| Chain-Growth Condensation Polymerization (CGCP) | Comonomer | Well-defined copolymers with pendant alkyne groups | Functional coatings, membranes, polymer blends |

| Direct Polycondensation | Monomer (with a suitable comonomer) | Aromatic polyamides with pendant alkyne groups | High-performance plastics, advanced fibers |

| Post-Polymerization Modification | Functional side group for "click" chemistry | Graft copolymers, functionalized surfaces | Drug delivery systems, sensors, smart materials |

Development of this compound-Based Ligands in Coordination Chemistry and Catalysis

The field of coordination chemistry and catalysis can benefit from the unique structural features of this compound. The benzamide group itself can act as a coordinating ligand to a variety of metal centers, typically through the carbonyl oxygen atom. The formation of coordination polymers and discrete metal complexes with benzamide-based ligands is well-documented.

The presence of the prop-1-yn-1-yl group introduces an additional layer of functionality. This alkyne moiety can also coordinate to transition metals, leading to the formation of organometallic complexes with potential catalytic activity. For example, gold-catalyzed cycloisomerization reactions of related N-(prop-2-yn-1-yl)benzamide have been reported, highlighting the catalytic relevance of the propargyl amide scaffold.

Furthermore, the propynyl (B12738560) group can be chemically modified to create more elaborate ligand systems. For instance, it could be coupled with other coordinating fragments to generate multidentate ligands capable of forming stable and catalytically active metal complexes. The rigid aromatic backbone of this compound provides a well-defined platform for the spatial arrangement of these coordinating groups, which can be crucial for achieving high selectivity in catalytic transformations. The synergistic effect of the benzamide and propynyl functionalities could lead to the development of novel catalysts for a range of organic reactions.

Integration of Aryl Propynyl Benzamides into Functional Organic Frameworks

Functional organic frameworks, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), are a class of porous crystalline materials with applications in gas storage, separation, and catalysis. nih.gov The design and synthesis of these materials rely on the use of specific organic building blocks, or "linkers," that self-assemble into extended, ordered structures.

Aryl propynyl benzamides, including this compound, possess the necessary structural attributes to serve as or be incorporated into linkers for the construction of functional organic frameworks. The benzamide group can be modified with additional coordinating groups, such as carboxylic acids or pyridyl moieties, to enable coordination to metal ions or clusters in the formation of MOFs.

The propynyl group offers a unique advantage in the context of functional organic frameworks. It can be integrated into the framework as a reactive site for post-synthetic modification. nih.gov This strategy allows for the introduction of a wide array of functional groups within the pores of the framework after its initial synthesis, thereby tailoring the chemical and physical properties of the material for specific applications without altering the underlying topology. For example, the alkyne groups could be used to anchor catalytic species, recognition sites for specific molecules, or light-harvesting chromophores. This approach provides a powerful tool for the rational design of multifunctional porous materials.

Self-Assembly and Supramolecular Architectures Derived from this compound Scaffolds

The principles of supramolecular chemistry, which involve the study of non-covalent interactions, are central to the design of novel materials with complex structures and functions. The this compound molecule contains key functional groups that can drive self-assembly processes to form well-defined supramolecular architectures.

The secondary amide group of the benzamide moiety is a strong hydrogen bond donor (N-H) and acceptor (C=O). This allows for the formation of robust and directional hydrogen bonds, which are a primary driving force in the self-assembly of many organic molecules. Benzamide derivatives are known to form hydrogen-bonded chains and sheets. researchgate.net

In addition to hydrogen bonding, the aromatic rings of this compound can engage in π-π stacking interactions, further stabilizing the self-assembled structures. The interplay between hydrogen bonding and π-π stacking can lead to the formation of a variety of supramolecular architectures, such as fibers, tapes, and gels. The presence of the rigid and linear propynyl group can be expected to influence the packing of the molecules in the solid state, potentially leading to unique and predictable supramolecular arrangements. The ability to control the self-assembly of this molecule opens up possibilities for the bottom-up fabrication of novel organic nanomaterials.

Advanced Derivatization and Scaffold Modification Strategies Based on 4 Prop 1 Yn 1 Yl Benzamide

Design and Synthesis of Complex Molecular Architectures from 4-(Prop-1-yn-1-yl)benzamide Precursors

The presence of a terminal alkyne in this compound provides a powerful anchor for the construction of more elaborate molecular structures through a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The benzamide (B126) group, in turn, can be modified or can influence the reactivity of the alkyne, offering further avenues for diversification.

One of the most powerful methods for extending the molecular framework from the alkyne terminus is through metal-catalyzed cross-coupling reactions . The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a prime example. wikipedia.orgorganic-chemistry.orglibretexts.orgmdpi.comyoutube.com By reacting this compound with a suitably functionalized aryl halide, complex biaryl or polycyclic aromatic systems can be constructed.

Table 1: Examples of Sonogashira Coupling Reactions with this compound Precursors

| Aryl Halide Partner | Catalyst System | Product Type | Potential Application |

|---|---|---|---|

| 4-Iodonitrobenzene | Pd(PPh₃)₂Cl₂/CuI | Extended conjugated system | Organic electronics |

| 2-Bromopyridine | Pd(OAc)₂/XPhos | Heterocyclic scaffold | Medicinal chemistry |

Another significant strategy for building molecular complexity is through cycloaddition reactions . The terminal alkyne of this compound can act as a dienophile or a dipolarophile in various cycloaddition reactions. For instance, [3+2] cycloadditions with azides (Huisgen cycloaddition) can lead to the formation of 1,2,3-triazole rings, which are important pharmacophores. uchicago.edu Furthermore, [4+2] cycloadditions (Diels-Alder reactions) with suitable dienes can be employed to construct six-membered carbocyclic and heterocyclic rings. mdpi.comchemrxiv.orgrsc.org

The synthesis of novel heterocyclic systems is another key application. The reaction of terminal alkynes with various reagents can lead to the formation of a wide array of heterocycles. For example, the reaction of this compound with sulfonyl azides can be used to synthesize N-sulfonyl amidines, which are precursors to various nitrogen-containing heterocycles. beilstein-journals.orgresearchgate.net

Structure-Reactivity Relationship (SRR) Studies of this compound Derivatives in Synthetic Design

The reactivity of the this compound scaffold is intrinsically linked to its molecular structure. Modifications to either the benzamide moiety or the alkyne can have profound effects on the outcome of synthetic transformations. Understanding these structure-reactivity relationships (SRRs) is crucial for the rational design of synthetic routes to complex molecules.

The electronic effects of substituents on the aromatic ring of the benzamide play a significant role in modulating the reactivity of the terminal alkyne. Electron-donating groups (EDGs) on the benzene (B151609) ring increase the electron density of the alkyne, potentially enhancing its nucleophilicity and its reactivity in electrophilic addition reactions. Conversely, electron-withdrawing groups (EWGs) decrease the electron density of the alkyne, making it more susceptible to nucleophilic attack. msu.eduacs.org

Table 2: Predicted Influence of Substituents on the Reactivity of this compound Derivatives

| Substituent at C-2 or C-3 | Electronic Effect | Predicted Impact on Alkyne Reactivity |

|---|---|---|

| -OCH₃ | Electron-donating | Increased rate in electrophilic additions |

| -NO₂ | Electron-withdrawing | Increased rate in nucleophilic additions |

| -Cl | Inductively withdrawing, mesomerically donating | Context-dependent, slight deactivation |

Steric effects also play a critical role in directing the reactivity of this compound derivatives. Bulky substituents ortho to the prop-1-yn-1-yl group can hinder the approach of reagents to the alkyne, thereby reducing reaction rates or influencing regioselectivity. Similarly, modifications to the amide group, such as N-alkylation or N-arylation, can introduce steric bulk that influences the conformational preferences of the molecule and the accessibility of the alkyne.

The interplay between electronic and steric effects is crucial in controlling both kinetic and thermodynamic reaction pathways . reddit.comwikipedia.orgyoutube.comjackwestin.comlibretexts.org For instance, in a competing reaction system, a less sterically hindered but electronically less favored pathway might be the kinetic product, while a more sterically demanding but electronically more stable product might be the thermodynamic product. Careful control of reaction conditions, such as temperature and reaction time, can allow for the selective formation of one product over the other.

Chemodivergent and Regiodivergent Syntheses Utilizing this compound

The multifunctional nature of this compound makes it an excellent candidate for chemodivergent and regiodivergent synthetic strategies. By carefully selecting catalysts and reaction conditions, it is possible to steer a reaction towards different products from the same starting material.

Catalyst control is a powerful tool for achieving divergent synthesis. For example, in the functionalization of a molecule with multiple potential reaction sites, different metal catalysts can exhibit different selectivities. In the context of this compound, one catalyst might preferentially activate the alkyne for a coupling reaction, while another might facilitate a reaction at the benzamide moiety. nih.govnih.govchemrxiv.orgresearchgate.netmorressier.com

A hypothetical example of a catalyst-controlled regiodivergent reaction of a this compound derivative is the hydroamination of the alkyne. Depending on the ligand environment of the metal catalyst (e.g., gold or palladium), the addition of an amine could be directed to either the internal or the terminal carbon of the alkyne, leading to two different regioisomers.

Table 3: Hypothetical Catalyst-Controlled Regiodivergent Hydroamination of a this compound Derivative

| Catalyst System | Proposed Regioselectivity | Product |

|---|---|---|

| [Au(I)L¹]⁺ | Markovnikov addition | Enamine or imine (internal addition) |

Reaction conditions , such as solvent, temperature, and the presence of additives, can also be used to control the outcome of a reaction. For instance, in a reaction that can proceed through either a radical or an ionic pathway, the choice of solvent and initiator can determine which pathway is favored, leading to different products. The competition between kinetic and thermodynamic control, as discussed in the previous section, is another example of how reaction conditions can be used to achieve product divergence. reddit.comwikipedia.orgyoutube.comjackwestin.comlibretexts.org

Emerging Research Directions and Future Perspectives for 4 Prop 1 Yn 1 Yl Benzamide Chemistry

Exploration of Unconventional Reactivity Modes for Aryl Alkyne Amides

The reactivity of aryl alkyne amides like 4-(prop-1-yn-1-yl)benzamide is traditionally centered around the alkyne's carbon-carbon triple bond and the amide functionality. However, future research is poised to delve into less conventional modes of reactivity, unlocking new synthetic pathways and molecular diversity.

One promising area is the exploration of C-H bond activation . Transition metal catalysts can facilitate the activation of otherwise inert C-H bonds, and in the context of aryl alkyne amides, this could involve the C-H bonds on the aromatic ring or even those adjacent to the amide. rsc.orgcas.cn For this compound, this could lead to novel annulation or functionalization reactions, where the amide group acts as an internal directing group to control the regioselectivity of the transformation. rsc.org Such strategies could provide direct access to complex heterocyclic structures that are otherwise challenging to synthesize.

Another frontier is the investigation of unconventional cycloaddition reactions . Beyond the well-established [2+2+2] cycloadditions, researchers are exploring novel cycloaddition pathways that can be triggered by specific catalysts or reaction conditions. nih.gov This could involve, for instance, trapping reactive intermediates generated from the aryl alkyne amide in the presence of unique coupling partners. The development of such reactions would expand the toolbox for creating diverse polycyclic and heterocyclic scaffolds.

Furthermore, the reactivity of the benzamide (B126) moiety itself is an area ripe for exploration. While often considered a stable functional group, under specific catalytic conditions, the C-N or C=O bonds of the amide could be selectively cleaved and functionalized. arxiv.org This "deconstructive" approach could lead to divergent synthetic pathways, allowing for the introduction of new functional groups at the amide position, thereby transforming the benzamide into a more dynamic participant in chemical reactions. arxiv.org

The following table summarizes potential unconventional reactivity modes for this compound:

| Reactivity Mode | Potential Transformation | Significance |

| C-H Bond Activation | Directed ortho-functionalization of the aryl ring. | Direct synthesis of polysubstituted aromatic compounds. |

| Annulation reactions to form fused heterocycles. | Access to novel heterocyclic scaffolds for medicinal chemistry. | |

| Unconventional Cycloadditions | Novel [m+n] cycloadditions with bespoke coupling partners. | Expansion of molecular diversity and access to complex ring systems. |

| Amide Bond Functionalization | Selective C-N or C=O bond cleavage and subsequent functionalization. | Divergent synthesis and installation of new functional groups. |

Development of Highly Efficient and Selective Catalytic Systems for this compound Transformations

The transformation of this compound into valuable chemical entities heavily relies on the development of sophisticated catalytic systems. Future research in this area will focus on enhancing efficiency, improving selectivity, and utilizing more sustainable and cost-effective metals.

A key challenge in alkyne chemistry is the selective hydrogenation of the triple bond. While complete reduction to an alkane is straightforward, the selective formation of either the (Z)- or (E)-alkene from an internal alkyne like this compound is a significant hurdle. nih.gov The development of catalysts that can precisely control the stereochemical outcome of hydrogenation is a major goal. This includes the design of novel ligand architectures for precious metal catalysts (e.g., palladium, platinum) and the exploration of earth-abundant 3d transition metals (e.g., nickel, cobalt, iron) as more sustainable alternatives. nih.gov The famous Lindlar catalyst is a classic example used for the synthesis of (Z)-alkenes from alkynes. cas.cn

Regioselectivity in addition reactions to the alkyne is another critical aspect. For unsymmetrical internal alkynes, controlling which carbon atom of the triple bond participates in bond formation is often challenging. Future catalytic systems will likely employ directing group strategies, where the benzamide group of this compound can coordinate to the metal center and guide the incoming reagent to a specific position. nih.gov Furthermore, the development of catalysts that can differentiate between the two carbons of the alkyne based on subtle electronic or steric differences will be a significant advancement.

The table below highlights key areas for the development of catalytic systems for this compound:

| Catalytic Goal | Catalyst Type | Desired Outcome |

| Stereoselective Hydrogenation | Homogeneous and heterogeneous catalysts based on precious or earth-abundant metals. | Selective formation of (Z)- or (E)-4-(prop-1-en-1-yl)benzamide. |

| Regioselective Addition | Catalysts with tailored ligands capable of directing group coordination. | Controlled addition of reagents to one of the alkyne carbons. |

| Sustainable Catalysis | Catalysts based on earth-abundant and non-toxic metals (e.g., iron, copper). | More environmentally friendly and cost-effective synthetic routes. |

Expansion of this compound into Novel Functional Material Applications

The unique molecular structure of this compound, featuring a rigid aryl alkyne unit and a polar amide group, makes it an attractive monomer for the synthesis of novel functional materials. The alkyne functionality provides a versatile handle for polymerization and post-polymerization modification.

One of the most promising applications is in the development of conjugated polymers . cas.cn The polymerization of this compound, either through self-coupling or with other comonomers, can lead to polymers with extended π-conjugated systems. These materials are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The benzamide moiety can influence the polymer's solubility, morphology, and electronic properties through hydrogen bonding and dipole-dipole interactions.

Furthermore, the alkyne group in this compound can be utilized in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to create highly functionalized polymers and materials. nih.gov This allows for the precise introduction of various functional groups, enabling the tailoring of material properties for specific applications. For example, this could be used to attach biomolecules for sensing applications or to create cross-linked networks for advanced coatings and composites.

The benzamide structure itself is also found in molecules developed as emitters for OLEDs . arxiv.orgarxiv.orgdigitellinc.com The combination of the benzamide with other aromatic systems can lead to materials with desirable photophysical properties, such as high quantum yields and specific emission colors. arxiv.orgarxiv.orgdigitellinc.com The propargyl group on this compound provides a reactive site for further functionalization or incorporation into a larger polymeric structure, potentially leading to new classes of OLED materials.

The table below outlines potential functional material applications for this compound:

| Material Type | Synthetic Strategy | Potential Application |

| Conjugated Polymers | Transition metal-catalyzed polymerization (e.g., Sonogashira coupling). | Organic electronics (OLEDs, OPVs, OFETs). |

| Functionalized Polymers | Post-polymerization modification via "click" chemistry. | Biosensors, drug delivery systems, advanced coatings. |

| Cross-linked Networks | Thiol-yne or azide-alkyne cycloaddition reactions. | High-performance composites, hydrogels. |

| OLED Emitters | Incorporation into larger molecules with extended conjugation. | Blue-emitting materials for displays and lighting. |

Integration of Machine Learning and Artificial Intelligence in the Discovery and Optimization of this compound Chemistry

The synergy between computational chemistry and experimental work is set to revolutionize the field of chemical synthesis. Machine learning (ML) and artificial intelligence (AI) are powerful tools that can accelerate the discovery and optimization of reactions involving this compound. joaiar.org

One key application of ML is in the prediction of reaction outcomes . beilstein-journals.org By training algorithms on large datasets of chemical reactions, ML models can predict the products, yields, and selectivity of new transformations. beilstein-journals.org For this compound, this could be used to screen for optimal reaction conditions (e.g., catalyst, solvent, temperature) for a desired transformation, thereby reducing the number of experiments required and saving time and resources. beilstein-journals.orgduke.edu

AI can also play a crucial role in the design of novel catalysts . cas.cndigitellinc.com Generative models can propose new catalyst structures with potentially enhanced activity and selectivity for specific reactions of this compound. cas.cn These computationally designed catalysts can then be synthesized and tested experimentally, creating a closed-loop system for accelerated catalyst discovery. cas.cn

Furthermore, ML models can be developed to predict the properties of materials derived from this compound. chemrxiv.orgnih.gov For instance, a model could be trained to predict the electronic and photophysical properties of polymers based on their monomer composition and structure. This would enable the in silico design of materials with tailored properties for specific applications, such as OLEDs with specific emission wavelengths or OPVs with high power conversion efficiencies.

The integration of AI and ML in the study of this compound chemistry is summarized in the table below:

| Application Area | AI/ML Technique | Objective |

| Reaction Optimization | Supervised learning, Bayesian optimization. | Predict optimal reaction conditions for yield and selectivity. |

| Catalyst Design | Generative models, active learning. | Propose novel catalyst structures with enhanced performance. |

| Material Property Prediction | Quantitative Structure-Property Relationship (QSPR) models. | Predict the electronic and photophysical properties of derived materials. |

| Discovery of New Reactions | Retrosynthesis prediction algorithms. | Identify novel synthetic pathways and transformations. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.